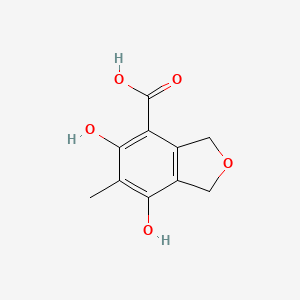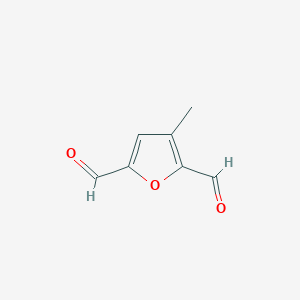
3-Methylfuran-2,5-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylfuran-2,5-dicarbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group at the 3-position and aldehyde groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylfuran-2,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-methylfuran using specific oxidizing agents under controlled conditions. For instance, the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium can facilitate the formation of the desired aldehyde groups .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 3-methylfuran. This process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylfuran-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the furan ring.
Applications De Recherche Scientifique
3-Methylfuran-2,5-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of advanced materials, including resins and polymers with specific properties
Mécanisme D'action
The mechanism of action of 3-Methylfuran-2,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Furan-2,5-dicarbaldehyde: Lacks the methyl group at the 3-position, resulting in different reactivity and applications.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an aldehyde group, leading to distinct chemical properties and uses.
2,5-Furandicarboxylic acid: An oxidized derivative with carboxylic acid groups, used in polymer production
Uniqueness: 3-Methylfuran-2,5-dicarbaldehyde is unique due to the presence of both aldehyde groups and a methyl group on the furan ring. This combination imparts specific reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C7H6O3 |
|---|---|
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
3-methylfuran-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6O3/c1-5-2-6(3-8)10-7(5)4-9/h2-4H,1H3 |
Clé InChI |
YMXLUWJNVGGYMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





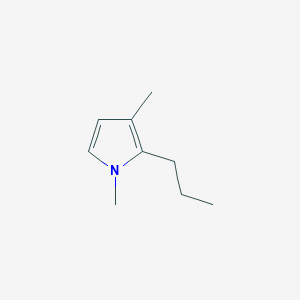
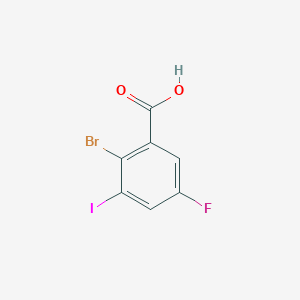
![Ethyl 6-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12864585.png)
![Ethyl[2-(thiomorpholin-4-yl)pentyl]amine](/img/structure/B12864592.png)
![Methyl 3-{[2-(aminocarbonyl)-5-(4-methoxyphenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12864597.png)
![2-Methylhexahydrobenzo[d]oxazole-3(2H)-carboxylic acid](/img/structure/B12864599.png)
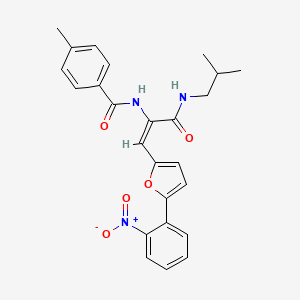


![2-(Difluoromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12864625.png)
